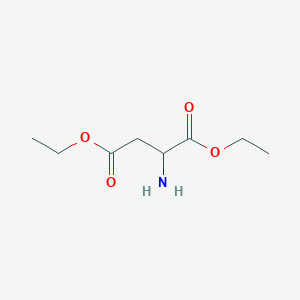

Diethyl DL-aspartate

Description

Historical Context and Evolution of Aspartate Ester Research

The journey of aspartate ester research is intrinsically linked to the broader history of amino acid chemistry and stereochemistry. Aspartic acid was first isolated in 1827 by Auguste-Arthur Plisson and Étienne-Ossian Henry through the hydrolysis of asparagine, a compound they had obtained from asparagus juice. wikipedia.org The fundamental concept of stereoisomers and racemic mixtures, which is central to understanding Diethyl DL-aspartate, was pioneered by Louis Pasteur's work in the mid-19th century on tartaric acid. wikipedia.org He demonstrated that a racemic substance is composed of equal amounts of mirror-image molecules. wikipedia.org

Throughout the late 19th and early 20th centuries, the development of chemical synthesis techniques, such as the Fischer esterification, provided methods to create esters from carboxylic acids and alcohols. researchgate.net Most conventional chemical syntheses of chiral molecules from achiral precursors result in racemic mixtures, as there is no energetic preference for the formation of one enantiomer over the other. wikipedia.orgpharmaguideline.com Consequently, early synthetic routes to aspartic acid derivatives typically yielded the DL-racemic form. wikipedia.org

A significant milestone that spurred interest in aspartic acid derivatives was the accidental discovery of aspartame (B1666099) in 1965 by James M. Schlatter. wikipedia.org Aspartame, the methyl ester of a dipeptide composed of aspartic acid and phenylalanine, is a potent artificial sweetener. wikipedia.org This discovery highlighted the profound impact that simple modifications, such as esterification, could have on the properties and applications of amino acid-based compounds, paving the way for more extensive research into other aspartate esters like Diethyl DL-aspartate.

Fundamental Significance of DL-Racemic Forms in Synthetic and Biological Studies

A DL-racemic mixture, or racemate, is a composite containing a 1:1 ratio of the dextrorotatory (+) and levorotatory (-) enantiomers of a chiral molecule. wikipedia.orgpharmaguideline.com In the case of Diethyl DL-aspartate, it is an equal mixture of Diethyl D-aspartate and Diethyl L-aspartate. smolecule.com Because the two enantiomers rotate plane-polarized light in equal but opposite directions, a racemic mixture is optically inactive. numberanalytics.comlibretexts.org

In synthetic chemistry, racemic mixtures are highly significant because they are the default product of many chemical reactions that create a chiral center without the use of a chiral catalyst or starting material. wikipedia.orgpharmaguideline.com This makes racemates like Diethyl DL-aspartate readily accessible and cost-effective starting materials for more complex syntheses. wikipedia.org A key challenge in synthetic chemistry, known as resolution, is the separation of these racemates into their individual, enantiomerically pure forms, as enantiomers possess identical physical properties such as melting point and solubility. libretexts.org

The importance of the DL-racemic form is even more pronounced in biological and pharmaceutical studies. Biological systems, particularly enzymes and receptors, are inherently chiral and often exhibit a high degree of stereospecificity. ontosight.airegione.emilia-romagna.it This means that the two enantiomers of a compound can have vastly different biological activities. Typically, only one enantiomer is responsible for the desired therapeutic effect, while the other might be inactive, less active, or in some cases, cause undesirable or toxic effects. ontosight.aitaylorandfrancis.com A well-known example is the pain reliever ibuprofen, which is sold as a racemic mixture, although only the S-enantiomer is pharmacologically active. ontosight.ai Therefore, the study of a DL-racemic form like Diethyl DL-aspartate is crucial for understanding the potential biological roles of each of its constituent enantiomers and for developing applications where stereochemical purity is critical. wur.nl

Overview of Research Trajectories in Organic Synthesis, Biocatalysis, and Computational Chemistry Pertaining to Aspartate Esters

Research involving aspartate esters, including Diethyl DL-aspartate, has progressed along several key trajectories, most notably in organic synthesis, biocatalysis, and computational chemistry.

Organic Synthesis

In organic synthesis, Diethyl DL-aspartate serves as a fundamental building block. smolecule.com Its structure allows for a variety of chemical transformations:

Peptide Synthesis: It is used to incorporate aspartic acid residues into peptide chains. The ester groups act as protecting groups for the carboxylic acid functionalities, allowing the amino group to react selectively. smolecule.com

Derivative Formation: The ester groups can be hydrolyzed back to carboxylic acids, undergo transesterification with other alcohols to form different esters, or react with amines to form amides. smolecule.com These reactions make it a versatile precursor for synthesizing a range of aspartic acid derivatives. smolecule.com

Synthesis of Complex Molecules: It is a starting material for creating more complex molecules, such as specialized glycolipids and intermediates for pharmaceutical compounds, where the ester functionality can enhance membrane permeability. mdpi.com Racemic aspartic acid itself can be synthesized from diethyl sodium phthalimidomalonate. wikipedia.org

Biocatalysis

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild, sustainable conditions. wur.nlacs.org A major research focus for diethyl aspartate has been its enzymatic polymerization to produce poly(aspartic acid) (PAA), a biodegradable and water-soluble polymer with potential applications in drug delivery and regenerative medicine. acs.orgacs.orgnih.gov

Protease-Catalyzed Oligomerization: Studies have shown that the enzyme α-chymotrypsin is highly effective at catalyzing the oligomerization of L-aspartate diethyl ester into oligo(β-ethyl-α-aspartate). acs.orgnih.gov Under optimal conditions (pH 8.5, 40°C), this reaction can achieve yields of approximately 60% in just five minutes. nih.govnih.gov In contrast, other proteases like papain show little to no activity with diethyl L-aspartate, demonstrating significant enzyme selectivity. acs.orgacs.orgnih.gov

Lipase-Catalyzed Polymerization: Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been used for the solvent-free polymerization of both D- and L-diethyl aspartate. mdpi.comresearchgate.net This method can produce polyaspartates with a high degree of polymerization (up to 60 repeating units) and a high prevalence of β-linkages. researchgate.net

Table 1: Comparative Activity of Proteases in the Oligomerization of Diethyl Amino Acid Esters

| Enzyme | Substrate | Yield (%) | Reaction Time | Average Degree of Polymerization (DPavg) | Reference |

|---|---|---|---|---|---|

| α-Chymotrypsin | Diethyl L-aspartate | ~60% | 5 min | ~12 | nih.govnih.gov |

| Papain | Diethyl L-aspartate | 0% | - | - | nih.gov |

| Papain | Diethyl L-glutamate | ~81% | ~15 min | 8-9 | acs.orgnih.gov |

| Trypsin | Diethyl L-aspartate | Moderate | Variable | - |

Computational Chemistry

Computational chemistry provides powerful tools to understand the molecular basis of chemical reactivity and enzyme selectivity. acs.org

Modeling Enzyme-Substrate Interactions: Software such as Rosetta has been used to perform computational modeling of the docking of diethyl L-aspartate and diethyl L-glutamate into the active sites of α-chymotrypsin and papain. acs.orgnih.gov These simulations revealed that the binding energies were consistent with experimental results, explaining why papain is inactive for diethyl L-aspartate oligomerization while being highly active for the glutamate (B1630785) analog. acs.orgnih.gov

Conformational Analysis: Theoretical studies have been conducted on aspartic acid esters to evaluate their conformational preferences. researchgate.netrsc.org Using methods like Density Functional Theory (DFT), researchers can determine the most stable three-dimensional structures of these molecules in different solvents, providing insight into their stability and reactivity. researchgate.netrsc.org

Mechanistic Studies: Computational modeling has also been used to investigate the fragmentation mechanisms of aspartic acid-containing peptides, helping to elucidate complex chemical processes at a molecular level. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-aminobutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4/c1-3-12-7(10)5-6(9)8(11)13-4-2/h6H,3-5,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMNXRLQSCJJMBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(=O)OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70885886 | |

| Record name | Aspartic acid, 1,4-diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70885886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43101-48-0 | |

| Record name | 1,4-Diethyl aspartate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43101-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aspartic acid, 1,4-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aspartic acid, 1,4-diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70885886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl DL-aspartate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.978 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Diethyl Dl Aspartate and Its Derivatives

Esterification Reactions of DL-Aspartic Acid

The most direct and widely utilized method for the preparation of Diethyl DL-aspartate is the Fischer-Speier esterification of DL-aspartic acid. This reaction involves treating aspartic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst.

Commonly used acid catalysts include sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), which protonate the carboxylic acid groups, enhancing their electrophilicity and facilitating nucleophilic attack by ethanol. The reaction is typically carried out under reflux conditions, with temperatures maintained near the boiling point of ethanol (approximately 78°C), for a duration of 6 to 12 hours to drive the reaction towards completion. A significant molar excess of ethanol is employed to act as both the reactant and the solvent, ensuring the complete esterification of both the α- and β-carboxylic acid functionalities.

Another effective method for the esterification of amino acids involves the use of trimethylchlorosilane (TMSCl) in methanol (B129727) at room temperature. nih.gov This system has been shown to be efficient for a wide range of amino acids, including those with two carboxylic acid groups like aspartic acid, providing good to excellent yields of the corresponding methyl esters. nih.gov For aspartic acid, four equivalents of TMSCl are used to achieve the formation of the dimethyl ester. nih.gov

Table 1: Comparison of Esterification Methods for Aspartic Acid

| Method | Catalyst | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Fischer-Speier | H₂SO₄ or HCl | DL-Aspartic Acid, Ethanol (excess) | Reflux (78-80°C), 6-12 hours | >90% conversion |

Convergent Synthetic Pathways to Diethyl DL-Aspartate

Convergent synthesis offers alternative routes to Diethyl DL-aspartate, often starting from precursors that are then modified to introduce the necessary functional groups. These methods can provide advantages in terms of yield, purity, and the ability to introduce specific functionalities.

Utilization of Malonic Acid Derivatives as Precursors

The malonic ester synthesis provides a classic and versatile method for the formation of carboxylic acids. masterorganicchemistry.com Racemic aspartic acid can be synthesized from diethyl sodium phthalimidomalonate. wikipedia.orgbiologyonline.com This approach involves the alkylation of the malonic ester derivative, followed by hydrolysis and decarboxylation to yield the target amino acid. masterorganicchemistry.com A modification of this approach involves the reaction of diethyl sodium phthalimidomalonate with ethyl chloroacetate, followed by hydrolysis and decarboxylation to produce DL-aspartic acid, which can then be esterified. orgsyn.org

Amination Reactions of Unsaturated Dicarboxylic Acid Esters (e.g., Fumarate)

The addition of an amine to an unsaturated dicarboxylic acid ester, such as diethyl fumarate (B1241708) or diethyl maleate (B1232345), is a key industrial method for producing aspartic acid derivatives. smolecule.comwikipedia.org This Michael addition reaction involves the nucleophilic attack of an amine on the β-carbon of the α,β-unsaturated ester. smolecule.com For instance, the reaction of diethyl maleate with a primary amine like octadecyl amine can produce N-substituted aspartic acid esters. google.com The reaction is often carried out at temperatures not exceeding 50°C. google.com

Industrially, the amination of fumarate, catalyzed by enzymes like L-aspartate ammonia-lyase, is a common method for producing L-aspartic acid. wikipedia.orgbiologyonline.com A non-enzymatic approach involves reacting maleic acid or fumaric acid with excess aqueous ammonia (B1221849) at elevated temperatures and pressures to produce diammonium DL-aspartate, which is then neutralized to yield DL-aspartic acid. google.com This can subsequently be esterified to Diethyl DL-aspartate. The ammonolysis of dimethyl fumarate in an ammonium (B1175870) hydroxide (B78521) solution has also been studied as a route to aspartic acid derivatives. iastate.edu

Derivatization from Protected Aspartic Acid Forms

The synthesis of Diethyl DL-aspartate can also be achieved through the deprotection of suitably protected aspartic acid derivatives. For example, L-aspartic acid diethyl ester hydrochloride is used as a starting material in peptide synthesis, where the ester groups serve as protecting groups for the carboxylic acids. nih.gov These protecting groups can be removed under specific conditions to yield the free dicarboxylic acid.

In peptide synthesis, protecting groups are crucial for preventing unwanted side reactions. The cyanosulfurylide (CSY) group is a modern protecting group for the side chain of aspartic acid that prevents the formation of aspartimide, a common side reaction. nih.gov After peptide synthesis, the CSY group is removed under oxidative conditions. nih.gov While focused on peptide synthesis, these protection and deprotection strategies highlight the chemical manipulations possible on aspartate esters.

Asymmetric Synthesis Approaches for Enantiopure Aspartate Esters (Contextual to DL-Forms)

While the focus of this article is on the racemic DL-form, it is important to contextualize this within the broader field of asymmetric synthesis, which aims to produce enantiomerically pure compounds. The production of enantiopure aspartate esters is of significant interest for pharmaceutical applications.

One approach involves the use of chiral auxiliaries. For instance, the N-tert-butanesulfinyl group has been used as a chiral auxiliary in the asymmetric synthesis of aspartic acid derivatives. acs.org Addition of ketene (B1206846) acetals to sulfinimines derived from homochiral N-tert-butanesulfinamide furnishes aspartic acid derivatives with high diastereoselectivity. acs.org The auxiliary can then be easily removed to yield optically active β-amino esters. acs.org

Another strategy is the use of chiral catalysts. Chiral Lewis acids have been employed in the kinetic resolution of racemic enol ester epoxides to produce enantiomerically enriched α-acyloxy ketones. acs.org

Furthermore, natural amino acids themselves can serve as a "chiral pool" for the synthesis of other enantiopure molecules. L-aspartic acid has been used as a starting material for the total synthesis of substituted (S)-2-aminotetralins. ntnu.no

Table 2: Mentioned Chemical Compounds

| Compound Name | Molecular Formula | Role/Mention |

|---|---|---|

| Diethyl DL-aspartate | C₈H₁₅NO₄ | Main subject |

| DL-Aspartic acid | C₄H₇NO₄ | Starting material |

| Ethanol | C₂H₆O | Reagent |

| Sulfuric acid | H₂SO₄ | Catalyst |

| Hydrochloric acid | HCl | Catalyst |

| Trimethylchlorosilane | C₃H₉ClSi | Reagent |

| Methanol | CH₄O | Reagent/Solvent |

| Diethyl sodium phthalimidomalonate | C₁₅H₁₄NNaO₆ | Precursor |

| Ethyl chloroacetate | C₄H₇ClO₂ | Reagent |

| Diethyl fumarate | C₈H₁₂O₄ | Precursor |

| Diethyl maleate | C₈H₁₂O₄ | Precursor |

| Ammonia | NH₃ | Reagent |

| Octadecyl amine | C₁₈H₃₉N | Reagent |

| L-aspartate ammonia-lyase | N/A | Enzyme catalyst |

| Maleic acid | C₄H₄O₄ | Precursor |

| Fumaric acid | C₄H₄O₄ | Precursor |

| L-aspartic acid diethyl ester hydrochloride | C₈H₁₆ClNO₄ | Starting material |

| Cyanosulfurylide (CSY) | Varies | Protecting group |

| N-tert-butanesulfinamide | C₄H₁₁NOS | Chiral auxiliary |

Elucidation of Reactivity and Transformation Mechanisms of Diethyl Dl Aspartate

Hydrolytic Conversion Pathways of Diethyl DL-Aspartate

The hydrolysis of Diethyl DL-aspartate involves the cleavage of its two ester bonds to yield aspartic acid and ethanol (B145695). smolecule.com This reaction is a fundamental transformation and can be catalyzed by either an acid or a base. smolecule.com The process is crucial for applications where the free aspartic acid molecule is required after using the ester form as a protected intermediate, such as in peptide synthesis.

The stability of aspartate esters to hydrolysis is pH-dependent. In peptides, aspartic acid residues are susceptible to dehydration, forming a cyclic succinimide (B58015) intermediate, especially when adjacent to specific amino acids like glycine (B1666218) or proline. sigmaaldrich.com This intermediate can then hydrolyze to form either the original aspartate or an iso-aspartate analog. sigmaaldrich.comresearchgate.net While not directly studying Diethyl DL-aspartate, research on a structural analogue, an N,N'-linked tetraethyl bis-aspartate, provides insight into the rate of hydrolysis under different pH conditions. The study determined the half-lives for the hydrolysis of this related compound at 25°C, showing significantly faster degradation under neutral and basic conditions compared to acidic conditions. europa.eu

Table 1: Hydrolysis Half-Life of a Tetraethyl Bis-Aspartate Analogue at 25°C europa.eu

| pH | Half-Life (t₁/₂) |

|---|---|

| 4 | 655 hours |

| 7 | 25.4 hours |

| 9 | 16.8 hours |

The hydrolysis products of this analogue included mono-, di-, tri-, and the full tetra-acid forms, indicating a stepwise cleavage of the ester groups. europa.eu This suggests that the hydrolysis of Diethyl DL-aspartate likely proceeds through a monoester intermediate before complete conversion to aspartic acid.

Transesterification and Amidation Reactions for Derivative Synthesis

Diethyl DL-aspartate is a valuable starting material for synthesizing a variety of derivatives due to the reactivity of its ester and amine groups. smolecule.com

Transesterification: This reaction involves reacting Diethyl DL-aspartate with a different alcohol to replace the ethyl groups, thereby forming new esters. smolecule.com The process allows for the synthesis of a wide array of aspartate esters with varied properties. Transesterification of acidic amino acids is a general method for producing different ester derivatives, often using catalysts like boron trifluoride complexes or strong acids such as sulfuric acid. google.comgoogle.com

Amidation: The ester groups of Diethyl DL-aspartate can be converted into amides by reacting with amines. This reaction opens pathways to a diverse set of aspartic acid derivatives, including hydrazides and other functionalized molecules. smolecule.com Amidation is a key reaction in peptide synthesis, where the amino group of one amino acid derivative attacks the activated carboxyl group of another. smolecule.com In one synthetic route for aspartate derivatives, amidation using condensation reagents like EDCI/HOBT is a crucial step to form the desired amide bond. nih.gov Similarly, N-(α-L-Aspartyl) amides have been synthesized by reacting an aspartic acid anhydride (B1165640) with an amino alcohol, followed by deprotection. google.com

Enzyme-Catalyzed Biotransformations of Aspartate Esters

Enzymes offer a powerful tool for the selective transformation of Diethyl DL-aspartate and its enantiomers, enabling the synthesis of complex oligomers and polymers under mild conditions. nih.gov

Proteases, enzymes that typically hydrolyze peptide bonds, can be used under specific conditions to catalyze the formation of peptide bonds, leading to the oligomerization of amino acid esters. nih.gov Several studies have focused on the protease-catalyzed oligomerization of L-aspartate diethyl ester (Et₂-Asp) to produce oligo(aspartic acid). acs.orgnih.govrpi.edu

Comparative studies have shown that α-chymotrypsin is the most efficient protease for this transformation. nih.govacs.orgnih.gov In contrast, papain, which is highly effective for the oligomerization of L-glutamic acid diethyl ester, is inactive for Et₂-Asp oligomerization. nih.govacs.orgrpi.edu Trypsin shows low activity, while bromelain (B1164189) is largely ineffective. acs.org The resulting polymer is predominantly oligo(β-ethyl-α-aspartate), meaning the peptide bonds are formed at the α-carboxyl group, leaving the β-ethyl ester as a side chain. nih.govacs.orgnih.gov

The reaction conditions significantly impact the yield and the average degree of polymerization (DPavg). acs.orgnih.gov Optimal conditions for α-chymotrypsin catalysis have been identified, achieving high yields and a DPavg of approximately 12 in a very short reaction time. nih.govacs.orgnih.gov

Table 2: Comparative Activity of Proteases for Diethyl Ester Oligomerization nih.govacs.org

| Protease | Substrate | Yield (%) |

|---|---|---|

| α-Chymotrypsin | L-Aspartate Diethyl Ester | ~60% |

| Papain | L-Aspartate Diethyl Ester | 0% |

| Trypsin | L-Aspartate Diethyl Ester | 15% |

| Bromelain | L-Aspartate Diethyl Ester | 0% |

| α-Chymotrypsin | L-Glutamic Acid Diethyl Ester | 18% |

| Papain | L-Glutamic Acid Diethyl Ester | 60% |

| Trypsin | L-Glutamic Acid Diethyl Ester | 5% |

| Bromelain | L-Glutamic Acid Diethyl Ester | 3% |

Table 3: Optimal Conditions for α-Chymotrypsin-Catalyzed Oligomerization of L-Aspartate Diethyl Ester nih.govacs.orgnih.gov

| Parameter | Optimal Value |

|---|---|

| pH | 8.5 |

| Temperature | 40 °C |

| Substrate Concentration | 0.5 M |

| Enzyme Concentration | 3 mg/mL |

| Reaction Time | 5 minutes |

| Yield | ~60% |

| Average Degree of Polymerization (DPavg) | ~12 |

While proteases are effective for oligomerization, lipases have been successfully employed for the polymerization of Diethyl DL-aspartate to achieve polymers with a higher molecular weight. researcher.liferesearchgate.netnih.gov An efficient, solvent-free method using lipase (B570770) B from Candida antarctica (often immobilized as Novozym 435) has been developed to synthesize chiral D- and L-polyaspartates from their respective diethyl D- or L-aspartate enantiomers. researcher.liferesearchgate.netresearchgate.net

This lipase-catalyzed polymerization yields polyaspartates with an average degree of polymerization (DPavg) of up to 60. researcher.lifenih.gov A key feature of this method is the regioselectivity, resulting in polymers with approximately 96% β-linkages, in contrast to the α-linkages formed by α-chymotrypsin. researcher.lifenih.gov The resulting enantiopure D- and L-polyaspartates exhibit distinct physicochemical properties, including high crystallinity and unique thermal characteristics. researcher.liferesearchgate.netnih.gov

Table 4: Lipase-Catalyzed Polymerization of Diethyl Aspartate researcher.liferesearchgate.netnih.gov

| Parameter | Value/Condition |

|---|---|

| Enzyme | Lipase B from Candida antarctica (Novozym 435) |

| Substrate | Diethyl D-aspartate or Diethyl L-aspartate |

| Reaction Condition | Solvent-free |

| Polymer Linkage | ~96% β-linkages |

| Max. Average Degree of Polymerization (DPavg) | Up to 60 |

| Product | Chiral D- and L-Polyaspartates |

Beyond the commonly used proteases and lipases, other enzymes have been investigated for their reactivity with aspartate esters. A protease from Bacillus subtilis has been shown to oligomerize L-aspartate diethyl ester in organic media, yielding polyaspartate with a molecular weight (Mw) up to 3700. acs.org

Furthermore, research into the biosynthesis of natural products has revealed novel enzymatic pathways for modifying the aspartate core. For instance, a two-enzyme cascade involving SmaO, an Fe(II)/2-oxoglutarate-dependent oxygenase, and SmaX, an Fe(II)-dependent enzyme, has been identified. acs.org This cascade converts aspartate into aminomalonate by first hydroxylating the β-carbon to form a β-hydroxyaspartic acid intermediate. acs.org While this reaction acts on free aspartate within a larger biosynthetic pathway, it highlights the diverse enzymatic logic that can be applied to transform the aspartate scaffold. The broader family of hydrolases, which includes lipases and proteases, often relies on a serine-histidine-aspartate catalytic triad (B1167595) to effect their reactions, showcasing the fundamental role of aspartate residues within the enzymes themselves. diva-portal.orgresearchgate.netnih.gov

Diethyl Dl Aspartate As a Strategic Chiral Building Block in Complex Molecule Synthesis

Application in Peptide and Peptidomimetic Construction

The incorporation of aspartic acid residues into peptide chains is a fundamental process in peptide synthesis, and diethyl DL-aspartate is a crucial reagent for this purpose. The ethyl ester groups protect the carboxylic acid functionalities, preventing them from interfering with the peptide bond formation process. smolecule.com This protection allows for the selective coupling of the free amino group with other amino acid derivatives, facilitating the stepwise assembly of peptide chains. smolecule.com Once the desired peptide sequence is assembled, the ethyl esters can be cleaved to reveal the free carboxylic acids of the aspartic acid residues. smolecule.com

Beyond its role in traditional peptide synthesis, diethyl aspartate is also a key monomer in the enzymatic synthesis of polypeptides. Research has shown that proteases, such as α-chymotrypsin, can effectively catalyze the oligomerization of diethyl aspartate. vulcanchem.com This enzymatic approach offers a sustainable and efficient method for producing oligo(β-ethyl-α-aspartate). vulcanchem.com Under optimized conditions, this polymerization can achieve high yields and a significant degree of polymerization in a very short time, highlighting its potential in green chemistry applications. vulcanchem.com

The structural scaffold of diethyl aspartate also lends itself to the construction of peptidomimetics, which are molecules designed to mimic the structure and function of natural peptides. d-nb.info These compounds are valuable in drug discovery as they often exhibit improved stability and bioavailability compared to their natural counterparts. d-nb.infogoogle.com Diethyl aspartate and its derivatives can be used as foundational building blocks to create these complex, peptide-like structures, including constrained cyclic peptides and β-lactam mimics. beilstein-journals.org For instance, L-aspartic acid esters have been utilized in Ugi multicomponent reactions to generate β-lactam-linked peptidomimetics with high diastereoselectivity. beilstein-journals.org

Precursor Role in the Synthesis of Diverse Aspartic Acid Analogs

Diethyl DL-aspartate is a valuable starting material for the synthesis of a wide array of aspartic acid analogs. The reactivity of its ester groups and the C-H bonds adjacent to them allows for various chemical transformations, leading to molecules with modified backbones and side chains. smolecule.comnih.gov These analogs are instrumental in medicinal chemistry and biochemical studies, for example, in the development of enzyme inhibitors. nih.gov

A key transformation of diethyl aspartate is its regioselective alkylation at the β-carbon. This allows for the introduction of new substituents on the side chain, creating structurally diverse amino acid analogs. A notable example is the synthesis of β,β-dimethylated aspartic acid building blocks. acs.org This is achieved through the regioselective dialkylation of an N-protected aspartate diester. Specifically, using the bulky 9-phenylfluorenyl (PhFl) protecting group on the nitrogen atom directs the reaction to the β-position. acs.org

The process involves treating the protected aspartate diester, such as PhFl-d-Asp(OMe)-OtBu, with a strong base like potassium bis(trimethylsilyl)amide (KHMDS) followed by an electrophile, such as methyl iodide. acs.org The use of excess base and electrophile drives the reaction towards the desired β,β-dimethylated product. acs.org The bulky PhFl group not only directs the alkylation but also shields the α-carbon ester from undesired reactions, enabling a variety of subsequent functional group manipulations on the side chain. acs.org

Table 1: Regioselective β,β-Dimethylation of Protected Aspartate

| Starting Material | Reagents | Product | Yield | Reference |

|---|

The creation of α,α-disubstituted α-amino acids is of great interest as these compounds are important components of pharmaceuticals and are used as chiral building blocks. d-nb.inforsc.org Recent advances have demonstrated that diethyl aspartate can undergo direct asymmetric α-substitution reactions. Chiral aldehyde catalysis has emerged as a powerful tool for the α-arylation, α-allylation, and α-benzylation of N-unprotected amino acid esters, including diethyl aspartate. rsc.orgresearchgate.net

This methodology allows for the efficient construction of optically active α,α-disubstituted amino acid derivatives with high yields and excellent enantioselectivities. rsc.org For example, the reaction of diethyl aspartate with 2-nitrofluorobenzene in the presence of a chiral BINOL-aldehyde catalyst proceeds smoothly to give the α-arylated product. rsc.orgresearchgate.net This reaction has been applied in the formal synthesis of the clinical candidate (+)-AG-041R, a gastrin/CCK-B receptor antagonist. researchgate.net

Table 2: Chiral Aldehyde-Catalyzed Asymmetric α-Substitution of Diethyl Aspartate

| Substitution Type | Catalyst System | Product Type | Enantioselectivity | Reference |

|---|---|---|---|---|

| α-Arylation | Chiral BINOL-aldehyde (CA-1) | α-Aryl α,α-disubstituted amino acid derivatives | Good to Excellent | rsc.orgresearchgate.net |

| α-Allylation | Chiral aldehyde (CA-15) + ZnCl₂ | α-Allyl α,α-disubstituted amino acid derivatives | Good to Excellent | rsc.org |

| α-Benzylation | Chiral aldehyde (CA-15) + ZnCl₂ | α-Benzyl α,α-disubstituted amino acid derivatives | Good to Excellent | rsc.org |

Regioselective Alkylation and Derivatization Studies (e.g., β,β-Dimethylation)

Contributions to Asymmetric Catalysis and Stereocontrol

Beyond its role as a structural component, aspartic acid and its derivatives, including diethyl aspartate, have made significant contributions to the field of asymmetric catalysis. The inherent chirality and functionality of the aspartate scaffold have been leveraged to create novel chiral catalysts and to control the stereochemical outcome of chemical reactions.

Diethyl aspartate can participate in various reactions where its chiral center influences the stereochemical outcome, leading to the formation of products with high diastereoselectivity. For instance, optically active aspartic acid has been synthesized via the amination of derivatives of fumaric acid and maleic acid using a chiral amine. nasa.gov The reaction of diethyl maleate (B1232345) or diethyl fumarate (B1241708) with (S)-α-methylbenzylamine leads to the formation of N-substituted aspartic acid derivatives, which upon hydrolysis and hydrogenolysis yield optically active aspartic acid. nasa.gov The stereochemical course of these addition reactions is controlled by the chiral amine, resulting in a diastereoselective process. nasa.gov

Furthermore, aspartic acid esters are valuable substrates in multicomponent reactions for generating complex, stereodefined molecules. The Ugi reaction, for example, has been employed with L-aspartic acid α-methyl esters and chiral isocyanides to synthesize β-lactam-linked peptidomimetics with high diastereoselectivity (70–99% de). beilstein-journals.org

A groundbreaking application of aspartic acid derivatives is in the development of peptide-based catalysts for asymmetric epoxidation. nih.gov Researchers hypothesized and later demonstrated that peptides containing aspartic acid could function as catalysts for the epoxidation of alkenes. nih.govnih.gov The catalytic cycle involves the in-situ generation of an aspartic per-acid from the side-chain carboxylic acid, which then acts as the oxygen transfer agent. nih.govnih.gov This approach provides an electrophilic epoxidation mechanism that is distinct from other peptide-based methods like the Juliá-Colonna epoxidation. nih.gov

These aspartate-derived catalysts have shown high selectivity in the epoxidation of various substrates. For example, in the epoxidation of an N-Boc-protected allylic amine, catalysts derived from aspartic acid-containing peptides have achieved enantiomeric excesses (ee) of up to 92%. nih.gov The structure of the peptide backbone plays a crucial role in creating a chiral environment that dictates the stereoselectivity of the reaction. researchgate.net Functional analysis and studies with peptidomimetic analogs have been crucial in elucidating the transition state organization and the mode of action of these novel catalysts. nih.gov

Table 3: Performance of an Aspartate-Derived Peptide Catalyst in Asymmetric Epoxidation

| Substrate | Catalyst | Peroxide Source | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| N-Boc-cinnamyl amine | Asp-containing peptide (e.g., catalyst 5) | H₂O₂ / Carbodiimide | 81% ee | nih.gov |

| N-Boc-cinnamyl amine | Asp-containing peptide (e.g., catalyst 8) | H₂O₂ / Carbodiimide | 88% ee | nih.gov |

Investigation of Biochemical Roles and Metabolic Interactions of Aspartate Derivatives Excluding Clinical Context

Enzymatic Substrate Specificity and Catalytic Activities

Interactions with D-Aspartate Oxidase and Aspartate Racemase

D-aspartate oxidase (DDO) is a key enzyme in the degradation of D-aspartate. science.govmdpi.com It is a flavoprotein that specifically catalyzes the oxidative deamination of D-aspartate to oxaloacetate, ammonia (B1221849), and hydrogen peroxide. mdpi.comwikipedia.orguniprot.orguniprot.org This enzyme plays a crucial role in regulating the levels of D-aspartate in the brain and other tissues, thereby protecting the organism from potential toxicity from excess D-amino acids. mdpi.comuniprot.org DDO metabolizes D-aspartate and D-glutamate. mdpi.com

Aspartate racemase is an enzyme that catalyzes the interconversion of L-aspartate and D-aspartate. wikipedia.org This enzyme is found in various organisms, including bacteria and mammals. In bacteria, D-aspartate produced by this racemase can be used in peptidoglycan synthesis. wikipedia.org In mammals, aspartate racemase is expressed in tissues where D-aspartate is present, such as the brain, and is thought to play a role in processes like neurogenesis. wikipedia.org The enzyme can convert L-aspartate to D-aspartate, which can then act as a signaling molecule. researchgate.net

Studies on Aspartate Transaminases and Transcarbamoylases

The investigation of Diethyl DL-aspartate and its derivatives in biochemical contexts frequently involves their interaction with key enzymes in amino acid and nucleotide metabolism, namely Aspartate Transaminase (AST) and Aspartate Transcarbamoylase (ATCase).

Aspartate transaminase, also known as aspartate aminotransferase (AST), is a pivotal enzyme in amino acid metabolism that facilitates the reversible transfer of an amino group from L-aspartate to α-ketoglutarate, yielding oxaloacetate and glutamate (B1630785). medchemexpress.comworthington-biochem.com In biochemical assays, Diethyl DL-aspartate can serve as a substrate precursor. Its ester structure allows for its use in various experimental setups where subsequent hydrolysis can release aspartate to participate in the transamination reaction catalyzed by AST. The enzyme is fundamental in assessing metabolic function, and its activity is a standard parameter in various research models. researchgate.net

Aspartate transcarbamoylase (ATCase) catalyzes the first committed step in the de novo biosynthesis of pyrimidines: the condensation of carbamoyl (B1232498) phosphate (B84403) and L-aspartate to form N-carbamoyl-L-aspartate. nih.gov Due to this critical role, ATCase is a target for inhibitor studies. Research has been conducted on synthetic derivatives of diethyl aspartate as potential inhibitors of this enzyme. A study focused on a series of N-substituted diethyl aspartates, which were synthesized and evaluated for their ability to inhibit ATCase activity. nih.gov These compounds were developed by adding substituted alkyl amines to diethyl maleate (B1232345). nih.gov The findings indicated that many of the N-substituted diethyl aspartate derivatives exhibited significant activity against aspartate transcarbamoylase. nih.gov A notable structure-activity relationship was observed: the most effective inhibitory activity was found in compounds where a two-carbon distance separated the nitrogen atom and a reactive functional group. nih.gov Conversely, the introduction of planar phenyl substituents into the inhibitor structure was found to decrease the anti-enzyme activity. nih.gov

| Compound Series | Synthetic Route | Key Findings on ATCase Inhibition | Reference |

| N-substituted diethyl aspartates | Addition of substituted alkyl amines to diethyl maleate. | Significant inhibitory activity observed. | nih.gov |

| N-substituted-3-oxo-1,4-piperazine-2-acetic acid esters | Addition of ethylene (B1197577) diamine to diethyl maleate, followed by cyclization. | Little difference in anti-enzyme activity compared to the open-chain aspartates. | nih.gov |

| Structure-Activity Relationship | N/A | A two-carbon distance between the nitrogen and a reactive function resulted in the best activity. | nih.gov |

| Effect of Substituents | N/A | Introduction of planar phenyl substituents lowered inhibitory activity. | nih.gov |

Enzyme-Substrate Binding Energetics and Selectivity

The specificity and efficiency of enzyme-catalyzed reactions are governed by the energetics of substrate binding and the structural compatibility between the enzyme's active site and the substrate.

Studies on the enzymatic oligomerization of L-aspartate diethyl ester have provided insights into enzyme selectivity. In comparative research on protease activity, α-chymotrypsin was identified as a highly efficient catalyst for converting L-aspartate diethyl ester into oligo(β-ethyl-α-aspartate). nih.gov Other proteases, such as papain and trypsin, were also evaluated. nih.gov Papain, which is an excellent catalyst for the polymerization of diethyl glutamate, showed a lower preference for L-aspartate diethyl ester. nih.gov This difference in selectivity highlights the subtle structural discriminations made by enzyme active sites. Computational modeling of these interactions further clarified this selectivity, with models for diethyl glutamate showing better constraint scores in papain's active site compared to models for L-aspartate diethyl ester. nih.govacs.org

| Enzyme | Substrate | Yield (%) | Reaction Time (min) | Reference |

| α-Chymotrypsin | L-Aspartate Diethyl Ester | 60 | 5 | nih.gov |

| Papain | Diethyl L-Glutamate | 81 | 15 | nih.gov |

| Trypsin | L-Aspartate Diethyl Ester | Moderate | Variable | nih.gov |

The energetics of inhibitor binding to aspartate transcarbamoylase (ATCase) further illustrate these principles. While not involving Diethyl DL-aspartate directly, studies of potent ATCase inhibitors like N-(phosphonacetyl)-L-aspartate (PALA) and N-phosphonacetyl-L-isoasparagine (PALI) reveal the thermodynamic basis of binding. nih.gov The binding affinity is quantified by the dissociation constant (KD), which for PALI is 2 μM. nih.gov This affinity can be expressed as the standard free energy of binding (ΔGº), calculated using the equation ΔGº = -RT ln(1/KD). nih.gov The difference in binding energy between two inhibitors reflects the energetic cost or benefit of specific structural features. For instance, the difference in standard free energy between PALA and PALI binding to ATCase is approximately 1.0 kcal/mol, arising from the difference in their chemical structures. nih.gov

The selectivity of the N-substituted diethyl aspartate inhibitors for ATCase is also a function of their chemical structure. nih.gov The observation that a specific linker length of two carbons between the nitrogen and a reactive group yields the highest activity suggests an optimal fit within the enzyme's active site. nih.gov Modifications that alter this spatial arrangement or introduce bulky, planar groups, such as phenyl substituents, can disrupt the precise interactions required for tight binding, thereby reducing inhibitory potency. nih.gov These findings underscore that enzyme-substrate or enzyme-inhibitor recognition is a highly specific process driven by a combination of shape complementarity and favorable energetic interactions.

Advanced Analytical Methodologies for Characterization and Quantification of Diethyl Dl Aspartate

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the molecular structure of a compound at the atomic level. researchgate.net It provides detailed information about the chemical environment of individual atoms, enabling the elucidation of the compound's connectivity and three-dimensional structure in solution. researchgate.netacs.org For Diethyl DL-aspartate, both ¹H and ¹³C NMR are employed to confirm its chemical structure.

Conformational analysis, which examines the different spatial arrangements of atoms that can be interconverted by rotation about single bonds, is often performed using NMR spectroscopy. researchgate.net By measuring coupling constants, chemical shifts, and through-space interactions (via Nuclear Overhauser Effect, NOE), the preferred conformation and the populations of different conformers in solution can be determined. researchgate.netacs.org For instance, the analysis of coupling constants can reveal the rotational isomerism of the side chain in relation to the main chain. researchgate.net While specific NMR data for Diethyl DL-aspartate is not extensively detailed in the provided results, the general principles of NMR conformational analysis are well-established for related amino acid esters. researchgate.net

Table 1: Representative NMR Data for Aspartic Acid Derivatives

| Nucleus | Chemical Shift (ppm) - Aspartic Acid in D₂O | Notes |

| ¹H NMR | ||

| α-H | 3.90 (d) | The chemical shift and coupling constant of the alpha-proton are sensitive to the conformational state. |

| β-H | 2.68 (d), 2.83 (d) | The two beta-protons are diastereotopic and thus have different chemical shifts. |

| ¹³C NMR | ||

| C=O (carboxyl) | 176.91, 180.20 | Two distinct signals for the two carboxyl groups. |

| Cα | 55.09 | The alpha-carbon signal. |

| Cβ | 39.30 | The beta-carbon signal. |

Note: This table is based on data for DL-Aspartic Acid and serves as a reference. nih.govchemicalbook.comcarlroth.com The presence of the diethyl ester groups in Diethyl DL-aspartate would alter these chemical shifts, notably with the appearance of signals for the ethyl groups (a quartet for -CH₂- and a triplet for -CH₃).

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assessment

Chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, are indispensable for assessing the stereochemistry of chiral molecules like Diethyl DL-aspartate. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is a property of chiral molecules. The resulting CD spectrum provides information about the absolute configuration and conformation of the molecule. figshare.comacs.org

Chromatographic and Mass Spectrometric Approaches

Chromatographic techniques are central to the separation and quantification of Diethyl DL-aspartate, especially for resolving its diastereomers. When coupled with mass spectrometry, these methods provide a powerful tool for both qualitative and quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Diastereomeric Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of volatile and thermally stable compounds. gla.ac.uk To make amino acids like aspartic acid and its esters amenable to GC analysis, they must first be derivatized to increase their volatility. alexandraatleephillips.comuah.edu

For the analysis of Diethyl DL-aspartate, GC-MS is particularly useful for diastereomeric analysis. This can be achieved in two main ways:

Using a chiral stationary phase: The enantiomers of Diethyl DL-aspartate can be separated directly on a chiral GC column. nih.govnih.gov

Using a chiral derivatizing agent: The DL-aspartate derivative can be reacted with a chiral reagent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral GC column. nih.govnih.gov

The mass spectrometer then detects and helps identify the separated components based on their mass-to-charge ratio and fragmentation patterns. gla.ac.uk The regularity in the elution order of these derivatives can even allow for the assignment of the absolute configuration. gla.ac.uk

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) for Quantification

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are the preferred methods for the quantification of amino acids and their derivatives in various samples. nih.govijpsjournal.com These techniques offer high resolution, sensitivity, and speed. nih.gov

For the quantification of Diethyl DL-aspartate, a reversed-phase HPLC or UHPLC method would typically be employed. nih.govmyfoodresearch.com Since Diethyl DL-aspartate lacks a strong chromophore, derivatization is often necessary to allow for sensitive detection by UV-Vis or fluorescence detectors. nih.govmdpi.com Alternatively, a mass spectrometer can be used as the detector (LC-MS), which offers high selectivity and sensitivity without the need for a chromophore on the analyte. d-nb.info UHPLC offers advantages over HPLC in terms of faster analysis times and improved resolution, making it suitable for high-throughput applications. nih.govresearchgate.net

Table 2: Comparison of HPLC and UHPLC for Amino Acid Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-High Performance Liquid Chromatography (UHPLC) |

| Particle Size | 3-5 µm | < 2 µm |

| Pressure | Lower (up to 6000 psi) | Higher (up to 15000 psi or more) |

| Resolution | Good | Excellent, higher peak capacity |

| Analysis Time | Longer | Shorter, suitable for high-throughput |

| Sensitivity | Good | Higher due to sharper peaks |

| Solvent Consumption | Higher | Lower |

Derivatization Strategies in Analytical Workflows

Derivatization is a crucial step in the analytical workflow for Diethyl DL-aspartate, serving multiple purposes: enhancing volatility for GC analysis, introducing a detectable label for HPLC analysis, and enabling the separation of enantiomers. alexandraatleephillips.comwelch-us.comnih.gov

The primary amino group and the carboxyl groups of Diethyl DL-aspartate are the main sites for derivatization. researchgate.net Common derivatization strategies include:

For GC-MS: Silylation reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to convert the analyte into a more volatile trimethylsilyl (B98337) (TMS) derivative. wu.ac.th Another approach is acylation of the amino group followed by esterification of the carboxyl groups. nih.gov

For HPLC with UV/Fluorescence Detection: Reagents that introduce a chromophore or fluorophore are used. Examples include phenylisothiocyanate (PITC), o-phthaldialdehyde (OPA) in the presence of a thiol, and 9-fluorenylmethyl chloroformate (FMOC-Cl). nih.govmyfoodresearch.comresearchgate.net

For Chiral Separations: Reaction with a chiral derivatizing agent forms diastereomers that can be separated on an achiral column. nih.govacs.org Examples of such reagents include N-α-(5-fluoro-2,4-dinitrophenyl)-(D or L)-valine amide (FDNP-Val-NH₂) and (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC). nih.govacs.org The choice of derivatizing agent can significantly impact the resolution and sensitivity of the analysis. nih.govacs.org

The derivatization reaction itself needs to be optimized for factors like reagent concentration, temperature, and reaction time to ensure complete and reproducible conversion of the analyte. mdpi.comnih.gov

Table 3: Common Derivatization Reagents for Amino Acid Analysis

| Reagent | Technique | Purpose |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | GC-MS | Increases volatility by silylating active hydrogens. wu.ac.th |

| Ethyl Chloroformate | GC-MS | Forms N-ethoxycarbonyl derivatives for enantioseparation. nih.gov |

| Phenylisothiocyanate (PITC) | HPLC-UV | Forms a UV-active derivative for quantification. d-nb.inforesearchgate.net |

| o-Phthaldialdehyde (OPA) + Thiol | HPLC-Fluorescence | Forms a fluorescent derivative for sensitive detection. mdpi.comscilit.com |

| (+)-1-(9-Fluorenyl)ethyl Chloroformate (FLEC) | LC-MS, TIMS | Chiral reagent for forming diastereomers to separate enantiomers. acs.org |

| **N-α-(5-fluoro-2,4-dinitrophenyl)-(D or L)-valine amide (FDNP-Val-NH₂) ** | HPLC-UV | Chiral reagent for forming diastereomers to separate enantiomers. nih.gov |

Q & A

Q. What are the key physicochemical properties of Diethyl DL-aspartate, and how are they determined experimentally?

Diethyl DL-aspartate (CAS 43101-48-0) is characterized by a molecular formula of C₈H₁₅NO₄, a molecular weight of 189.209 g/mol, a density of 1.102 g/cm³, and a boiling point of 259.5°C . Key analytical methods for characterization include:

- Nuclear Magnetic Resonance (NMR) : To confirm molecular structure and purity.

- Mass Spectrometry (MS) : For molecular weight validation.

- High-Performance Liquid Chromatography (HPLC) : To assess purity and quantify impurities.

- Thermogravimetric Analysis (TGA) : To determine thermal stability. Researchers should cross-validate results with certified reference materials and document protocols rigorously to ensure reproducibility .

Q. What are the standard protocols for synthesizing Diethyl DL-aspartate in laboratory settings?

While synthesis details are not explicitly provided in the evidence, esterification of DL-aspartic acid with ethanol under acidic catalysis (e.g., sulfuric acid) is a common approach. Critical steps include:

- Reflux conditions : Maintaining temperatures near ethanol’s boiling point (78°C) for 6–12 hours.

- Neutralization and extraction : Using sodium bicarbonate to quench the reaction and dichloromethane for phase separation.

- Purification : Distillation or recrystallization to achieve >95% purity. Researchers must verify product identity via NMR and MS and report yield calculations with error margins .

Q. How is Diethyl DL-aspartate utilized as a carbon source in microbial studies?

In microbial metabolism research, Diethyl DL-aspartate serves as a substrate for testing bacterial utilization. For example, Tenacibaculum singaporens DSM 106434 was tested for its ability to metabolize DL-aspartate using API CHE and API ZYM kits, though no utilization was observed in this case . Methodological recommendations include:

- Positive controls : Use strains with known aspartate metabolism (e.g., E. coli).

- Incubation conditions : Standardize temperature (e.g., 28°C), pH (7.0–7.5), and incubation duration (24–48 hours).

- Data validation : Repeat assays in triplicate and use statistical tools (e.g., ANOVA) to confirm results .

Advanced Research Questions

Q. How can researchers resolve contradictions in substrate utilization data involving Diethyl DL-aspartate?

Discrepancies, such as the lack of DL-aspartate utilization by T. singaporens versus its use in other microbial models, may arise from strain-specific metabolic pathways or experimental variables. To address this:

Q. What methodological considerations are critical when incorporating Diethyl DL-aspartate into electrophysiological buffers?

In action potential (AP) studies, Diethyl DL-aspartate derivatives (e.g., aspartate salts) are used to modulate ion channels. For example, a buffer containing 5 mM DL-aspartate was employed to study IKACh currents in cardiomyocytes . Key considerations include:

Q. How can researchers optimize Diethyl DL-aspartate’s role in chiral resolution studies?

DL-aspartate’s racemic nature makes it useful for chiral separation techniques. Methodological steps include:

- Chromatographic conditions : Use chiral stationary phases (e.g., cyclodextrin-based columns) with mobile phases containing 0.1% trifluoroacetic acid.

- Detection limits : Employ UV detection at 210 nm for low-concentration samples.

- Data interpretation : Apply principal component analysis (PCA) to distinguish enantiomer retention times .

Data Analysis and Contradiction Management

Q. What statistical approaches are recommended for analyzing dose-response experiments involving Diethyl DL-aspartate?

- Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) to estimate EC50/IC50.

- Error propagation : Calculate confidence intervals for replicates (n ≥ 3).

- Software tools : Use GraphPad Prism or R packages (e.g., drc) for robust analysis .

Q. How should researchers address batch-to-batch variability in Diethyl DL-aspartate purity?

- Quality control (QC) protocols : Require suppliers to provide certificates of analysis (CoA) with HPLC/GC-MS data.

- In-house validation : Re-test purity using calibrated instruments and report deviations >5%.

- Metadata documentation : Track lot numbers and storage conditions (e.g., desiccated, 4°C) in publications .

Tables for Methodological Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.